
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimycobacterial Activity
Research on N-alkoxyphenylhydroxynaphthalenecarboxamides, structurally related to the compound , has shown significant antimycobacterial activity against Mycobacterium tuberculosis and other mycobacterial strains. These compounds have been characterized for their antimycobacterial properties, demonstrating activity levels comparable to or higher than rifampicin, a standard antimycobacterial drug, with minimal cytotoxicity to human cells. This suggests potential applications in treating tuberculosis and related infections (Goněc et al., 2016).
Cardiovascular Applications
Another study synthesized derivatives of 1,2,3,4-tetrahydronaphthalen-1-ol exploring their use as cardiovascular agents. These compounds demonstrated vasodilating activity and β-blocking activity, indicating potential applications in treating cardiovascular diseases (Miyake et al., 1983).
DNA/Protein Interaction and Cytotoxicity
Ni(II) complexes with Schiff base ligands, incorporating hydroxynaphthalen moieties, were studied for their interactions with DNA/proteins and evaluated for their cytotoxicity against various cancer cell lines. These complexes showed reasonable cytotoxicities, suggesting their potential as cancer therapeutics (Yu et al., 2017).
Antineoplastic and Antimonoamineoxidase Properties
Compounds containing the dihydronaphthalene structure have been evaluated for their antineoplastic and antimonoamineoxidase properties. This research indicates potential therapeutic applications in cancer treatment and enzyme inhibition related to neurodegenerative diseases (Markosyan et al., 2010).
Bactericidal, Pesticidal, Herbicidal, and Antimicrobial Activities
A study on microwave-assisted synthesis of tetrazolyl pyrazole amides, which are structurally related, revealed that these compounds exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities, suggesting a wide range of potential applications in agricultural and pharmaceutical sectors (Hu et al., 2011).
properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-20(18-12-19(26-23-18)16-7-2-1-3-8-16)22-14-21(25)11-10-15-6-4-5-9-17(15)13-21/h1-9,12,25H,10-11,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJUROAESNOHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=NOC(=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

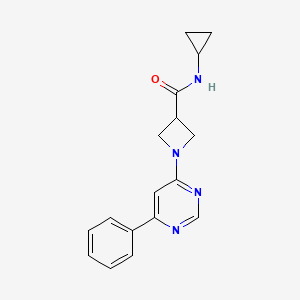
![Ethyl 8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2976238.png)
![3-methyl-5-[(E)-2-phenylethenyl]-1,2-oxazol-4-amine](/img/structure/B2976240.png)
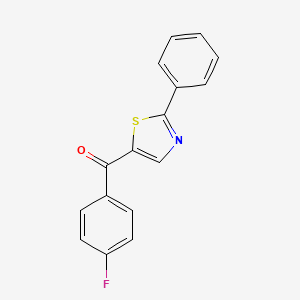
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2976243.png)
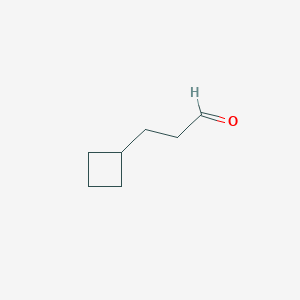
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2976246.png)
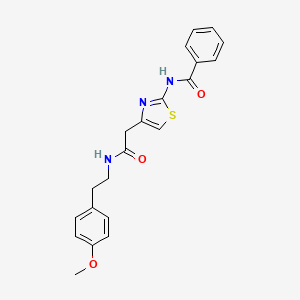
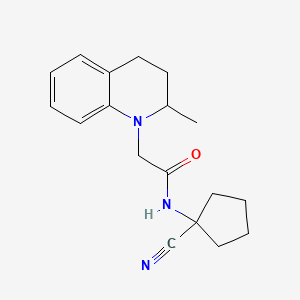
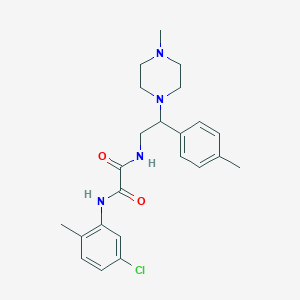
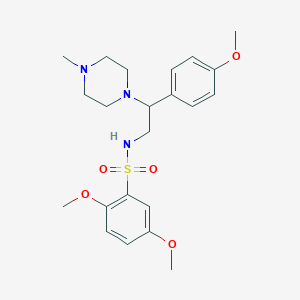
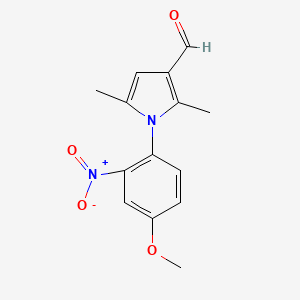
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2976259.png)
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrimidine](/img/structure/B2976260.png)